Cas no 29802-22-0 ((2S)-N,N-dimethylpyrrolidine-2-carboxamide)

(2S)-N,N-Dimethylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative featuring a carboxamide functional group with dimethyl substitution on the nitrogen. This compound is of interest in synthetic and medicinal chemistry due to its stereospecific configuration, which can influence enantioselective reactions or serve as a building block for bioactive molecules. The dimethylamide moiety enhances solubility and stability, while the pyrrolidine ring provides structural rigidity, making it useful in ligand design or as a precursor for pharmaceuticals. Its well-defined stereochemistry ensures reproducibility in applications requiring precise molecular interactions. The compound is typically handled under inert conditions to preserve its integrity.
(2S)-N,N-dimethylpyrrolidine-2-carboxamide structure
29802-22-0 structure
商品名:(2S)-N,N-dimethylpyrrolidine-2-carboxamide
CAS番号:29802-22-0
MF:C7H14N2O
メガワット:142.19886
MDL:MFCD00083684
CID:53527
PubChem ID:7408249

(2S)-N,N-dimethylpyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • (S)-N,N-Dimethylpyrrolidine-2-carboxamide
    • H-Pro-NMe2
    • (2S)-N,N-Dimethylpyrrolidine-2-carboxamide
    • L-N,N,-DIMETHYL-PROLINAMIDE
    • L-Proline Dimethylamide
    • (S)-2-(N,N-dimethylcarbamoyl)pyrrolidine
    • L-N,N-dimethylprolinamide
    • L-proline-N,N-dimethylamide
    • L-PRO-NME2
    • N,N-dimethyl L-prolineamide
    • N,N-Dimethyl-L-prolinamide
    • CS-0054687
    • ((2S)pyrrolidin-2-yl)-N,N-dimethylcarboxamide
    • MFCD00083684
    • DTXSID50428593
    • AKOS016842962
    • SCHEMBL894617
    • (S)-2-(N, N-dimethylcarbamoyl)pyrrolidine
    • (S)-N,N-dimethyl-2-pyrrolidinecarboxamide
    • 29802-22-0
    • (S)-2(N,N-dimethylcarbamoyl)pyrrolidine
    • EN300-315122
    • (s)-2-dimethylaminocarbonyl-pyrrolidine
    • AC-8665
    • GS-5428
    • MLLMAIJXIZOSFS-LURJTMIESA-N
    • h-pro-nme2, AldrichCPR
    • (2S)-N,N-dimethylpyrrolidine-2-carboxamide
    • MDL: MFCD00083684
    • インチ: 1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3
    • InChIKey: MLLMAIJXIZOSFS-LURJTMIESA-N
    • ほほえんだ: CN(C)C(=O)[C@@H]1CCCN1

計算された属性

  • せいみつぶんしりょう: 142.11100
  • どういたいしつりょう: 142.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): _0.3
  • トポロジー分子極性表面積: 32.3A^2

じっけんとくせい

  • 密度みつど: 1.017
  • ふってん: 250.2°Cat760mmHg
  • フラッシュポイント: 105.1°C
  • 屈折率: 1.475
  • PSA: 32.34000
  • LogP: 0.15540

(2S)-N,N-dimethylpyrrolidine-2-carboxamide セキュリティ情報

  • 危険カテゴリコード: 22-36
  • セキュリティの説明: 26
  • 危険物標識: Xn
  • ちょぞうじょうけん:-15°C

(2S)-N,N-dimethylpyrrolidine-2-carboxamide 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2S)-N,N-dimethylpyrrolidine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-315122-0.1g
(2S)-N,N-dimethylpyrrolidine-2-carboxamide
29802-22-0 95%
0.1g
$37.0 2023-02-24
abcr
AB510516-5 g
L-Pro-NMe2; .
29802-22-0
5g
€581.10 2023-01-19
Fluorochem
M02954-1g
H-Pro-NMe2
29802-22-0 95%
1g
£79.00 2022-02-28
Apollo Scientific
OR17106-1g
(2S)-N,N-Dimethylpyrrolidine-2-carboxamide
29802-22-0 98%
1g
£218.00 2025-02-19
Enamine
EN300-315122-0.05g
(2S)-N,N-dimethylpyrrolidine-2-carboxamide
29802-22-0 95%
0.05g
$24.0 2023-02-24
TRC
P756020-5g
L-Proline Dimethylamide
29802-22-0
5g
$ 380.00 2022-06-03
Chemenu
CM197721-25g
(2S)-N,N-Dimethylpyrrolidine-2-carboxamide
29802-22-0 95%
25g
$701 2021-06-09
TRC
P756020-1000mg
L-Proline Dimethylamide
29802-22-0
1g
$155.00 2023-05-17
TRC
P756020-25000mg
L-Proline Dimethylamide
29802-22-0
25g
$1803.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125327-1g
(2S)-N,N-dimethylpyrrolidine-2-carboxamide
29802-22-0 97%
1g
¥1505.00 2024-08-03

(2S)-N,N-dimethylpyrrolidine-2-carboxamide サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:29802-22-0)H-PRO-NME2
注文番号:1620440
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

(2S)-N,N-dimethylpyrrolidine-2-carboxamide 関連文献

(2S)-N,N-dimethylpyrrolidine-2-carboxamideに関する追加情報

Introduction to (2S)-N,N-dimethylpyrrolidine-2-carboxamide (CAS No. 29802-22-0)

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, identified by its CAS number 29802-22-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, belonging to the pyrrolidine class, has garnered attention due to its unique structural properties and potential applications in drug development. The stereochemistry of the (S)-configuration at the second position of the pyrrolidine ring plays a crucial role in determining its biological activity, making it a subject of extensive research and investigation.

The< strong>pyrrolidine scaffold is a common motif in many bioactive molecules, often found in natural products and synthetic drugs. Its versatility stems from the ability of the five-membered ring to adopt various conformations, which can influence binding interactions with biological targets. In particular, the amide functional group present in (2S)-N,N-dimethylpyrrolidine-2-carboxamide contributes to its potential as a pharmacophore, enabling hydrogen bonding interactions with receptors and enzymes.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the structural and functional aspects of this compound. Studies have demonstrated that the (S)-configuration of (2S)-N,N-dimethylpyrrolidine-2-carboxamide enhances its binding affinity to certain protein targets, making it a promising candidate for further development. These insights have been derived from high-resolution crystal structures and dynamic simulations, which provide a detailed understanding of how this molecule interacts with biological systems.

The< strong>N,N-dimethylpyrrolidine moiety is particularly noteworthy, as it introduces steric and electronic features that can modulate the compound's bioactivity. The dimethylation at the nitrogen atoms enhances lipophilicity, which can improve membrane permeability and oral bioavailability. This characteristic is especially valuable in drug design, where optimizing pharmacokinetic properties is essential for therapeutic efficacy.

In vitro studies have begun to uncover the potential applications of (2S)-N,N-dimethylpyrrolidine-2-carboxamide in various therapeutic areas. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, preliminary data indicate that it could interfere with the activity of enzymes such as cyclooxygenases (COX) or proteases, which are implicated in inflammation and pain management. These findings align with ongoing efforts to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

The< strong>CAS number 29802-22-0 serves as a unique identifier for this compound, facilitating accurate documentation and retrieval of scientific literature. Researchers often rely on CAS numbers to ensure consistency in their studies, particularly when comparing data across different laboratories or publications. This standardized nomenclature system is fundamental to maintaining integrity and reproducibility in chemical research.

From a synthetic chemistry perspective, (2S)-N,N-dimethylpyrrolidine-2-carboxamide represents an interesting challenge due to its stereochemical complexity. The synthesis of chiral compounds often requires careful consideration of reaction conditions and stereocontrol strategies. Recent methodologies involving asymmetric catalysis have shown promise in achieving high enantiomeric purity, which is critical for pharmaceutical applications where enantiomeric excess can significantly impact biological activity.

The< strong>pharmacological potential of this compound has also sparked interest in its derivatives. By modifying specific functional groups or introducing additional substituents, researchers aim to enhance its therapeutic properties while minimizing side effects. Structure-activity relationship (SAR) studies are being conducted to explore how subtle changes in the molecular structure can influence binding affinity and selectivity.

In conclusion, (2S)-N,N-dimethylpyrrolidine-2-carboxamide (CAS No. 29802-22-0) is a versatile molecule with significant implications for drug discovery and development. Its unique structural features, coupled with promising preclinical data, make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in pharmaceutical chemistry.

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